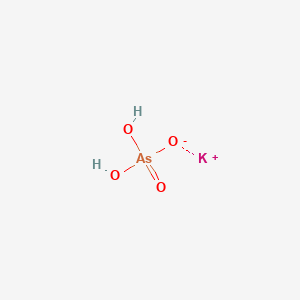

Potassium arsenate

Description

Properties

IUPAC Name |

potassium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.K/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPLVOGUVQAPNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KH2AsO4, AsH2KO4 | |

| Record name | POTASSIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041100 | |

| Record name | Potassium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium arsenate appears as a colorless crystalline solid. Soluble in water and denser than water. Toxic by ingestion and inhalation. An irritant., Colorless or white solid; [Merck Index] White crystals or powder; [MSDSonline], COLOURLESS OR WHITE CRYSTALS OR POWDER. | |

| Record name | POTASSIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in 5.5 parts cold water. Very soluble in hot water., Slowly soluble in 1.6 parts glycerol. Insoluble in alcohol., Sol in ammonia, acid, Solubility in water, g/100ml at 6 °C: 19 (good) | |

| Record name | POTASSIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.8 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.867, 2.9 g/cm³ | |

| Record name | POTASSIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals or white, crystalline mass or powder, COLORLESS TETRAGONAL CRYSTALS | |

CAS No. |

7784-41-0; 76080-77-8, 7784-41-0 | |

| Record name | POTASSIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dihydrogenarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55K74GS94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

550 °F (USCG, 1999), 288 °C | |

| Record name | POTASSIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of potassium arsenate (KH₂AsO₄), a compound of significant interest in various scientific and industrial fields. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the primary workflows and processes involved.

Introduction

This compound, also known as Macquer's salt or monothis compound, is a colorless, crystalline solid that is soluble in water.[1] It has historical and current applications in the textile, tanning, and paper industries, as well as in the formulation of insecticides.[2][3][4] Due to the toxicological properties of arsenic-containing compounds, a thorough understanding of its synthesis and characterization is crucial for safe handling and for the development of potential applications, including its use as a metabolic inhibitor or toxicity agent in research.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method may depend on the desired purity, scale, and available starting materials.

Synthesis from Arsenic Acid and Potassium Hydroxide

A common laboratory-scale synthesis involves the neutralization reaction between arsenic acid (H₃AsO₄) and potassium hydroxide (KOH).

Experimental Protocol:

-

Preparation of Reactants: Prepare an aqueous solution of arsenic acid. A stoichiometric amount of potassium hydroxide is required for the reaction to yield monothis compound (KH₂AsO₄).

-

Reaction: Slowly add the potassium hydroxide solution to the arsenic acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

H₃AsO₄ + KOH → KH₂AsO₄ + H₂O

-

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.

-

Isolation and Purification: The crystals are then isolated by filtration, washed with a small amount of cold deionized water to remove any soluble impurities, and subsequently dried in a desiccator or under vacuum at a low temperature.

Synthesis from Arsenic Trioxide and Potassium Bicarbonate

This method is often used for the preparation of Fowler's solution, a historical pharmaceutical preparation.

Experimental Protocol:

-

Reaction Mixture: Dissolve arsenic trioxide (As₂O₃) and potassium bicarbonate (KHCO₃) in distilled water. The reaction can be represented as:

-

As₂O₃ + 2KHCO₃ + H₂O → 2KH₂AsO₃ + 2CO₂

-

-

Heating: Gently boil the mixture until the solids are completely dissolved and carbon dioxide evolution has ceased.

-

Filtration and Dilution: Filter the solution while hot to remove any insoluble impurities. The filtrate is then diluted to the desired concentration.

High-Temperature Calcination Method

A commercial preparation method involves the high-temperature reaction of arsenic oxide and potassium nitrate.[2]

Experimental Protocol:

-

Mixing: An equimolar mixture of arsenic oxide (As₂O₅) and potassium nitrate (KNO₃) is prepared.

-

Calcination: The mixture is calcined in a suitable vessel, such as a cast-iron cylinder, at an elevated temperature.

-

Leaching: The resulting melt is cooled and then leached with water.

-

Concentration: The aqueous solution is concentrated, and arsenic acid may be added to adjust the stoichiometry before crystallization of this compound.[2]

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity and purity of synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Citations |

| Molecular Formula | KH₂AsO₄ | [1][4][5] |

| Molecular Weight | 180.03 g/mol | [1][5] |

| Appearance | Colorless crystals or white crystalline powder | [1][2][3][4] |

| Melting Point | 277-283 °C (decomposes) | [2][5] |

| Density | 2.867 g/cm³ | [1][4] |

| Solubility | Soluble in water and glycerol; insoluble in alcohol. | [1][3][4] |

| Refractive Index | 1.518 | [1][3] |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the vibrational modes of the arsenate group. The spectrum of this compound is characterized by strong absorption bands corresponding to the As-O stretching and bending vibrations.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Interpretation: The resulting spectrum is analyzed for characteristic peaks of the arsenate anion. The AsO₄ stretching region is typically observed in the 750-950 cm⁻¹ range.[6]

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| As-O Stretching | 750 - 950 |

| As-O Bending | ~463 |

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrational modes.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Data Acquisition: A Raman spectrum is obtained using a laser excitation source (e.g., 532 nm).

-

Interpretation: The intense peak corresponding to the symmetric As-O stretching mode is a key diagnostic feature.

| Vibrational Mode | Wavenumber (cm⁻¹) | Citations |

| Symmetric As-O Stretch | ~800 | [7] |

X-ray Diffraction (XRD)

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared.

-

Data Acquisition: The powder XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα).

-

Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the phase and determine lattice parameters.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound. Upon heating, it is known to decompose, emitting toxic fumes of arsenic.[1][2][3]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an appropriate crucible (e.g., alumina).

-

Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Analysis: The resulting curves provide information on melting, decomposition temperatures, and mass loss events.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Safety Considerations

This compound is highly toxic and a confirmed human carcinogen.[2] It is toxic by ingestion and inhalation, and contact with skin can cause irritation.[4] All handling of this compound and its precursors should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Waste disposal must be carried out in accordance with local regulations for hazardous materials.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The methodologies described, coupled with the tabulated data and workflow visualizations, offer a comprehensive resource for researchers and professionals working with this compound. A thorough understanding of its properties and the appropriate analytical techniques is essential for its safe and effective use in any application.

References

- 1. This compound | KH2AsO4 | CID 516881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7784-41-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Potassium Dihydrogen Arsenate - ProChem, Inc. [prochemonline.com]

- 6. researchgate.net [researchgate.net]

- 7. superfund.berkeley.edu [superfund.berkeley.edu]

A Technical Guide to Potassium Arsenate: Crystal Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of potassium arsenate, with a primary focus on potassium dihydrogen arsenate (KH₂AsO₄). It details the compound's crystal structure, physicochemical properties, and relevant experimental protocols. The information is intended to support research and development activities where this compound may be utilized as a reagent, reference material, or metabolic inhibitor.

Introduction

This compound refers to a group of inorganic compounds containing potassium and arsenate ions, with possible chemical formulas including K₃AsO₄, K₂HAsO₄, and KH₂AsO₄.[1] The most commonly referenced and studied form is potassium dihydrogen arsenate (KH₂AsO₄), also known as Macquer's salt or monothis compound.[2][3] It appears as a colorless to white crystalline solid or powder.[2][4][5]

Historically, solutions containing potassium arsenite (the As³⁺ form), such as Fowler's solution, were used in medicine to treat a range of conditions, including leukemia and psoriasis.[6][7][8] However, due to its high toxicity and carcinogenicity, its therapeutic use has been discontinued.[1][6] Today, its applications are primarily industrial, including roles in textile manufacturing, tanning, and as a component in insecticides.[3][4][9] For researchers, it serves as a laboratory reagent, a metabolic inhibitor, and a reference material for arsenic analysis.[10] All forms of this compound are highly toxic and carcinogenic and must be handled with extreme care by trained professionals.[1][11]

Crystal Structure

Potassium dihydrogen arsenate (KH₂AsO₄) is isomorphous with potassium dihydrogen phosphate (KDP).[12] At room temperature, it crystallizes in the tetragonal system.[12][13]

Crystallographic Data

The crystallographic parameters for potassium dihydrogen arsenate have been determined through X-ray diffraction studies. The data provides the fundamental geometric arrangement of the atoms within the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [12][13] |

| Space Group | I-42d (No. 122) | [12] |

| Lattice Constant (a) | 7.6300 ± 0.0004 Å | [12] |

| Lattice Constant (c) | 7.1630 ± 0.0009 Å | [12] |

| Refractive Index | 1.518 | [2][9] |

Physicochemical Properties

The physical and chemical properties of potassium dihydrogen arsenate are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | KH₂AsO₄ | [2][14] |

| Molecular Weight | 180.033 g/mol | [2][3] |

| Appearance | Colorless or white crystals or powder | [2][5][15] |

| Density | 2.8 g/cm³ at 20°C (68°F) | [2][3] |

| Melting Point | 288 °C (550 °F) | [5][13] |

| Solubility in Water | 19 g/100 mL at 6°C; Very soluble in hot water | [2][9] |

| Solubility in other Solvents | Insoluble in alcohol; Slowly soluble in glycerol | [2][3][5] |

| Decomposition | Decomposes on heating to produce toxic and corrosive fumes, including arsine and arsenic oxides.[6][15] | |

| Chemical Reactivity | Reacts with acids to produce highly toxic arsine gas. | [6][15] |

Experimental Protocols

Synthesis of Potassium Dihydrogen Arsenate (KH₂AsO₄) Crystals

This protocol is based on the method of neutralizing an aqueous solution of potassium carbonate with arsenic pentoxide.[12]

Materials:

-

Potassium Carbonate (K₂CO₃), pure

-

Arsenic Pentoxide (As₂O₅), pure

-

Deionized water

-

Beakers

-

Stirring rod

-

Heating plate/water bath

-

Evaporating dish

Methodology:

-

Prepare separate aqueous solutions of pure potassium carbonate and pure arsenic pentoxide.

-

Slowly add the arsenic pentoxide solution to the potassium carbonate solution while stirring continuously. This neutralization reaction should be performed in a fume hood due to the hazardous nature of the reactants.

-

The reaction is: K₂CO₃ + As₂O₅ + H₂O → 2KH₂AsO₄ + CO₂

-

Once the neutralization is complete (as indicated by the cessation of CO₂ evolution or by pH measurement), transfer the resulting solution to an evaporating dish.

-

Gently heat the solution to facilitate slow evaporation of the water. Avoid boiling, which can lead to rapid, uncontrolled crystallization.

-

As the solution concentrates, needle-shaped crystals of KH₂AsO₄ will begin to form.[12]

-

Allow the solution to cool slowly to room temperature to maximize crystal yield.

-

Collect the crystals by filtration and wash them carefully with a minimal amount of cold deionized water.

-

Dry the crystals in a desiccator.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and subsequent characterization of KH₂AsO₄ crystals.

Characterization by X-ray Diffraction (XRD)

This protocol outlines the general steps for analyzing the crystal structure of synthesized KH₂AsO₄ using single-crystal or powder XRD.

Equipment:

-

X-ray Diffractometer (e.g., with a flat-plate back-reflection camera as historically used, or a modern single-crystal/powder diffractometer)[12]

-

X-ray source (e.g., Cu Kα radiation)[12]

-

Goniometer

-

Detector

-

Software for data analysis (e.g., for applying Cohen's analytical method for lattice parameter evaluation)[12]

Methodology:

-

Sample Preparation: Mount a suitable single crystal of KH₂AsO₄ on a goniometer head. For powder XRD, grind the crystals into a fine, homogenous powder and mount it on a sample holder.

-

Data Collection: Place the sample in the diffractometer. Set the appropriate parameters for the X-ray source (voltage, current) and detector. Collect diffraction data over a specified angular range (2θ). For detailed structural analysis, data is collected at various crystal orientations.

-

Data Processing: Process the raw diffraction data to identify the positions and intensities of the Bragg reflections.

-

Structural Determination:

-

Index the diffraction pattern to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Identify the systematic absences in the diffraction data to determine the space group (e.g., I-42d for KH₂AsO₄).[12]

-

Refine the atomic positions and thermal parameters within the unit cell by fitting the calculated diffraction pattern to the experimental data using least-squares methods.[12]

-

Biological Activity and Toxicity

The primary relevance of this compound in a drug development context often stems from its potent biological activity and toxicity, which is characteristic of inorganic arsenic compounds. The toxicity of arsenite (As³⁺), a reduction product of arsenate (As⁵⁺), is of particular note.

Mechanism of Toxicity

Arsenic's toxicity is multifaceted. A key mechanism involves its high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[6] This interaction can lead to widespread enzyme inhibition and cellular dysfunction.

-

Enzyme Inhibition: Arsenite binds to sulfhydryl groups in critical enzymes, impairing their function. This affects key metabolic pathways, including those involved in cellular respiration and the defense against oxidative stress (e.g., glutathione reductase, thioredoxin reductase).[6]

-

Oxidative Stress: The impairment of antioxidant enzymes leads to an accumulation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[6]

-

Genotoxicity and Carcinogenicity: Arsenic compounds can inhibit DNA repair mechanisms and interfere with DNA methylation patterns.[6] This impairment of genomic maintenance can lead to mutations and contribute to arsenic's carcinogenic properties.[6][11]

Signaling Pathway: Arsenite-Induced Cellular Toxicity

References

- 1. This compound Facts for Kids [kids.kiddle.co]

- 2. This compound | KH2AsO4 | CID 516881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | 7784-41-0 [chemicalbook.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Potassium arsenite - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nj.gov [nj.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. echemi.com [echemi.com]

- 14. Potassium dihydrogen arsenate [webbook.nist.gov]

- 15. ICSC 1210 - this compound [inchem.org]

An In-depth Technical Guide to the Thermodynamic Properties of Potassium Arsenate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of potassium arsenate solutions, with a focus on potassium dihydrogen arsenate (KH₂AsO₄). The information presented herein is essential for understanding the behavior of these solutions in various chemical and biological systems, which is of significant interest to researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols for key measurements, and provides visualizations of experimental workflows.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative data for the thermodynamic properties of this compound solutions.

Osmotic and Mean Activity Coefficients of Potassium Dihydrogen Arsenate (KH₂AsO₄) at 25°C

The osmotic and mean molal activity coefficients of potassium dihydrogen arsenate in aqueous solutions at 25°C have been determined using the isopiestic method. In this method, a solution of the salt of interest is allowed to come to vapor pressure equilibrium with a reference solution for which the water activity is accurately known (in this case, potassium chloride). The data presented in Table 1 is derived from the isopiestic measurements reported by R. H. Stokes in 1945.

Table 1: Osmotic and Mean Activity Coefficients of Aqueous Solutions of Potassium Dihydrogen Arsenate at 25°C

| Molality (mol/kg) | Osmotic Coefficient (φ) | Mean Activity Coefficient (γ) |

| 0.1 | 0.899 | 0.697 |

| 0.2 | 0.879 | 0.628 |

| 0.3 | 0.867 | 0.585 |

| 0.5 | 0.852 | 0.530 |

| 0.7 | 0.844 | 0.494 |

| 1.0 | 0.839 | 0.455 |

| 1.2 | 0.839 | 0.436 |

| 1.4 | 0.841 | 0.421 |

| 1.6 | 0.845 | 0.409 |

| 1.8 | 0.850 | 0.399 |

| 2.0 | 0.856 | 0.391 |

| 2.5 | 0.877 | 0.376 |

| 3.0 | 0.900 | 0.367 |

| 3.5 | 0.925 | 0.362 |

| 4.0 | 0.951 | 0.359 |

Enthalpy of Solution

The enthalpy of solution is the heat absorbed or released when a substance dissolves in a solvent. For this compound, a value for the heat of solution has been reported.[1]

Table 2: Enthalpy of Solution of this compound (KH₂AsO₄)

| Property | Value |

| Heat of Solution | 1.1 x 10⁵ J/kg (27 cal/g)[1] |

Density and Heat Capacity

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the thermodynamic properties of electrolyte solutions like this compound.

Determination of Osmotic and Activity Coefficients by the Isopiestic Method

The isopiestic method is a highly accurate technique for determining the osmotic and activity coefficients of a solute in a solution.

Methodology:

-

Sample Preparation: A series of solutions of this compound at different molalities are prepared using high-purity water and dried potassium dihydrogen arsenate salt. A reference solution with a known water activity, typically potassium chloride (KCl), is also prepared at various concentrations.

-

Apparatus: The isopiestic apparatus consists of a vacuum-tight desiccator containing a block of a highly conductive metal (e.g., silver or copper) with wells to hold small dishes. The high thermal conductivity of the block ensures a uniform temperature.

-

Procedure:

-

Small, shallow dishes made of silver or platinum are filled with the this compound solutions and the KCl reference solutions.

-

The dishes are placed in the wells of the metal block inside the desiccator.

-

The desiccator is evacuated to a pressure close to the vapor pressure of water to facilitate rapid vapor transfer.

-

The desiccator is placed in a thermostatted bath, typically at 25°C, and gently rocked or agitated to ensure equilibrium is reached.

-

The solutions are allowed to equilibrate for a period ranging from several days to a few weeks, during which water evaporates from the solutions with higher vapor pressure and condenses into the solutions with lower vapor pressure until the water activity is uniform throughout all solutions.

-

-

Data Analysis:

-

Once equilibrium is reached, the desiccator is opened, and the final masses of all solutions are determined.

-

The molalities of the this compound solutions and the reference KCl solutions at isopiestic equilibrium are calculated.

-

The osmotic coefficient of the this compound solution (φ) can be calculated using the relationship:

-

νₘmₘφₘ = νᵣmᵣφᵣ

-

where ν is the number of ions per formula unit, m is the molality, and the subscripts 'm' and 'r' refer to the this compound and reference solutions, respectively.

-

-

The mean activity coefficient (γ) of this compound can then be calculated from the osmotic coefficients using the Gibbs-Duhem equation.

-

Caption: Workflow for the isopiestic determination of osmotic and activity coefficients.

Determination of Enthalpy of Solution by Calorimetry

Solution calorimetry is used to measure the enthalpy change when a solute dissolves in a solvent.

Methodology:

-

Apparatus: A solution calorimeter, which is an insulated container (Dewar) equipped with a sensitive temperature measuring device (e.g., a thermistor or a platinum resistance thermometer), a stirrer, and a heater for calibration.

-

Calibration: The heat capacity of the calorimeter and its contents is determined by introducing a known amount of electrical energy through the heater and measuring the corresponding temperature rise.

-

Procedure:

-

A known mass of the solvent (high-purity water) is placed in the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

A precisely weighed amount of this compound, contained in a glass ampoule, is submerged in the solvent.

-

The ampoule is broken, and the salt dissolves. The temperature of the solution is monitored continuously until a new stable temperature is reached.

-

-

Data Analysis:

-

The temperature change (ΔT) due to the dissolution process is determined.

-

The heat absorbed or released by the solution (q_soln) is calculated using the heat capacity of the calorimeter system (C_cal) and the temperature change:

-

q_soln = C_cal × ΔT

-

-

The molar enthalpy of solution (ΔH_soln) is then calculated by dividing the heat change by the number of moles of the dissolved salt.

-

Caption: Workflow for the calorimetric determination of the enthalpy of solution.

Determination of Activity Coefficients by Potentiometry

Potentiometry, using ion-selective electrodes (ISEs), can also be employed to determine the mean activity coefficients of electrolytes.

Methodology:

-

Apparatus: An electrochemical cell consisting of a potassium-ion selective electrode and an arsenate-ion selective electrode (or a suitable reference electrode). The potential difference (EMF) of the cell is measured using a high-impedance potentiometer.

-

Cell Setup: The cell is set up without a liquid junction to avoid the uncertainties associated with junction potentials. The general form of the cell would be:

-

K-ISE | KH₂AsO₄ (m) | AsO₄-ISE

-

-

Procedure:

-

The electrodes are immersed in a series of this compound solutions of varying molalities (m).

-

The cell potential (E) is measured for each solution at a constant temperature.

-

-

Data Analysis:

-

The relationship between the cell potential and the mean ionic activity (a±) of the electrolyte is given by the Nernst equation:

-

E = E° - (2.303RT/nF) log(a±)

-

where E° is the standard cell potential, R is the gas constant, T is the absolute temperature, n is the number of electrons transferred, and F is the Faraday constant.

-

-

The mean activity coefficient (γ) is related to the mean ionic activity and molality by a± = (mγ)^ν.

-

By plotting E against log(m), the standard cell potential (E°) can be determined by extrapolation to infinite dilution (where γ approaches 1).

-

Once E° is known, the mean activity coefficient for each concentration can be calculated from the measured cell potential.

-

Caption: Workflow for the potentiometric determination of mean activity coefficients.

Conclusion

This technical guide has summarized the currently available thermodynamic data for this compound solutions, focusing on the osmotic and activity coefficients and the enthalpy of solution. Detailed experimental protocols for the determination of these and other thermodynamic properties have been provided to aid researchers in further studies. A notable gap in the literature exists for the experimental data on the density and heat capacity of this compound solutions as a function of concentration. Further experimental work is required to fill this gap and provide a more complete thermodynamic characterization of this important electrolyte solution. The methodologies and data presented here serve as a valuable resource for scientists and professionals working in fields where the behavior of this compound solutions is of critical importance.

References

An In-Depth Technical Guide to the Properties of Potassium Arsenate (CAS Number 7784-41-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium arsenate, with the Chemical Abstracts Service (CAS) number 7784-41-0, is an inorganic compound that has garnered significant attention in various scientific fields due to its potent biological effects. This document provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, toxicological profile, and relevant experimental methodologies. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical and Physical Properties

This compound is a colorless to white crystalline solid.[1][2][3] It is the potassium salt of arsenic acid and is also known by other names such as potassium acid arsenate, potassium dihydrogen arsenate, and Macquer's salt.[4] The compound is soluble in water and glycerol but insoluble in alcohol.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 7784-41-0 | [4] |

| Molecular Formula | KH₂AsO₄ | [1][4] |

| Molecular Weight | 180.03 g/mol | [1][3][4] |

| Appearance | Colorless to white crystalline solid/powder | [1][2][3] |

| Melting Point | 288 °C | [5] |

| Density | 2.8 g/cm³ | [4][5] |

| Solubility | Soluble in water (19 g/100ml at 6°C), glycerol; Insoluble in alcohol | [3][4][5] |

Toxicological Profile

This compound is classified as a human carcinogen and is highly toxic upon ingestion or inhalation.[2][6][7] Its toxicity stems from the action of the arsenate ion, which can interfere with essential cellular processes.

Table 2: Toxicological Data for this compound

| Parameter | Value | References |

| Carcinogenicity | Confirmed human carcinogen (causes skin, liver, and lung cancer) | [2][8] |

| Acute Toxicity (Oral LD50, rat) | Not available in the search results | |

| Workplace Exposure Limits (as As) | OSHA PEL: 0.01 mg/m³ (8-hr TWA) | [7] |

| NIOSH REL: 0.002 mg/m³ (15-min Ceiling) | [7][8] | |

| ACGIH TLV: 0.01 mg/m³ (8-hr TWA) | [7][8] | |

| Primary Routes of Exposure | Inhalation, Ingestion, Skin contact | [5] |

| Target Organs | Skin, mucous membranes, peripheral nervous system, bone marrow, liver | [5] |

Table 3: IC50 Values of Arsenicals in Human Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Various (NCI-60 Panel) | Various | Not Specified | Varies | [9] |

| HaCaT (Keratinocytes) | Not applicable | 72 | 9 (as arsenic trioxide) | [10] |

| Dermal Fibroblasts | Not applicable | 72 | 37 (as arsenic trioxide) | [10] |

| Jurkat T cells | T-cell Leukemia | 72 | 50 (as arsenic trioxide) | [10] |

| Monocytes | Not applicable | 72 | 50 (as arsenic trioxide) | [10] |

Mechanism of Toxicity

The primary mechanism of this compound toxicity involves the disruption of cellular energy metabolism and the induction of oxidative stress. Arsenate can substitute for phosphate in ATP synthesis, leading to the formation of unstable arsenate esters that readily hydrolyze, effectively uncoupling oxidative phosphorylation. Furthermore, arsenic compounds, including arsenate, are known to generate reactive oxygen species (ROS), leading to cellular damage.

A key molecular event in arsenic-induced toxicity is the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK.[11][12] Activation of these pathways can lead to the initiation of apoptosis, or programmed cell death.[12][13] Arsenicals have been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[14][15][16] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects.

Preparation of this compound Solutions for Cell Culture

Objective: To prepare sterile stock and working solutions of this compound for in vitro experiments.

Materials:

-

This compound (CAS 7784-41-0)

-

Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

0.22 µm sterile syringe filters

-

Laminar flow hood

Procedure:

-

Stock Solution Preparation (e.g., 10 mM): a. In a laminar flow hood, weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, this would be 18.003 mg per 10 mL of solvent. b. Dissolve the powder in a small volume of sterile water or PBS in a sterile conical tube. c. Once fully dissolved, bring the solution to the final desired volume. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

-

Working Solution Preparation: a. Thaw a stock solution aliquot if necessary. b. In the laminar flow hood, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. For example, to make a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium. c. Use the freshly prepared working solution to treat cells.

Glutathione Reductase Activity Assay (Spectrophotometric)

Objective: To measure the activity of glutathione reductase in cell or tissue lysates, and to assess the inhibitory effect of this compound.

Principle: Glutathione reductase (GR) catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH as a cofactor. The activity of GR is determined by measuring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm.[19][20][21][22][23]

Materials:

-

Spectrophotometer capable of reading at 340 nm with temperature control

-

Cuvettes (1 mL) or 96-well UV-transparent plate

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5[19]

-

NADPH solution (2 mM in Assay Buffer, prepared fresh)[19]

-

GSSG solution (20 mM in Assay Buffer)[19]

-

This compound solutions of various concentrations (for inhibition studies)

Procedure:

-

Sample Preparation: a. Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. b. Centrifuge the homogenate to pellet cellular debris. c. Collect the supernatant and determine the protein concentration. Dilute samples to a suitable concentration (e.g., 0.1-1.0 mg/mL).

-

Assay Protocol (for a 1 mL cuvette): a. Set the spectrophotometer to 340 nm and equilibrate to 25°C. b. In a cuvette, add:

- 800 µL of Assay Buffer

- 100 µL of NADPH solution

- 50 µL of cell/tissue lysate

- For inhibitor studies, pre-incubate the lysate with various concentrations of this compound for a defined period before adding other reagents. c. Mix gently by inverting the cuvette. d. Initiate the reaction by adding 50 µL of GSSG solution. e. Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. b. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

In Vivo Rodent Carcinogenicity Bioassay Workflow

Objective: To assess the carcinogenic potential of this compound in a long-term animal study.

Principle: This workflow is a generalized representation of a two-year rodent bioassay, a standard method for evaluating the carcinogenic potential of chemicals.[24][25][26]

Workflow:

-

Dose Range Finding Study: a. Conduct a short-term (e.g., 90-day) study in a small number of animals to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the long-term study.

-

Long-Term Bioassay (2 years): a. Animal Selection: Use a sufficient number of animals (e.g., 50 per sex per group) of a standard rodent strain (e.g., Sprague-Dawley rats or B6C3F1 mice). b. Group Assignment: Randomly assign animals to control and treatment groups. Typically, a control group and at least two to three dose levels are used. c. Administration: Administer this compound to the animals via a relevant route of exposure (e.g., in drinking water or feed) for the duration of the study. d. Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body weights and food/water consumption regularly. e. Interim Sacrifices: In some studies, a subset of animals may be sacrificed at interim time points (e.g., 12 or 18 months) for pathological evaluation. f. Terminal Sacrifice: At the end of the 2-year period, all surviving animals are euthanized. g. Necropsy and Histopathology: Perform a complete necropsy on all animals. Collect all organs and tissues, and prepare them for histopathological examination by a qualified pathologist. h. Data Analysis: Statistically analyze the incidence of tumors in the treatment groups compared to the control group.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Signaling Pathways

// Nodes PotassiumArsenate [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptor\n(e.g., Fas)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase37 [label="Caspase-3, -7\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PotassiumArsenate -> ROS [color="#5F6368"]; ROS -> MAPK_p38 [color="#5F6368"]; ROS -> MAPK_JNK [color="#5F6368"]; ROS -> MAPK_ERK [color="#5F6368"];

MAPK_p38 -> Mitochondria [color="#5F6368"]; MAPK_JNK -> Mitochondria [color="#5F6368"];

Mitochondria -> CytochromeC [label=" Intrinsic\n Pathway", fontcolor="#34A853", color="#34A853"]; CytochromeC -> Caspase9 [color="#34A853"]; Caspase9 -> Caspase37 [color="#34A853"];

PotassiumArsenate -> DeathReceptor [label=" Extrinsic\n Pathway", fontcolor="#EA4335", color="#EA4335"]; DeathReceptor -> Caspase8 [color="#EA4335"]; Caspase8 -> Caspase37 [color="#EA4335"];

Caspase37 -> Apoptosis [color="#202124"]; } this compound-induced apoptosis signaling pathways.

Experimental Workflows

// Nodes Start [label="Start: Sample Preparation\n(Cell/Tissue Lysate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinQuant [label="Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssaySetup [label="Assay Setup in Cuvette/Plate:\n- Assay Buffer\n- NADPH\n- Lysate (with/without inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; ReactionStart [label="Initiate Reaction with GSSG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance at 340 nm\n(Kinetic Read)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis:\n- Calculate ΔA/min\n- Determine Enzyme Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Report GR Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> ProteinQuant [color="#5F6368"]; ProteinQuant -> AssaySetup [color="#5F6368"]; AssaySetup -> ReactionStart [color="#5F6368"]; ReactionStart -> Measurement [color="#5F6368"]; Measurement -> DataAnalysis [color="#5F6368"]; DataAnalysis -> End [color="#5F6368"]; } Workflow for Glutathione Reductase Activity Assay.

// Nodes Start [label="Start: Dose Range Finding Study\n(e.g., 90 days)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DoseSelection [label="Dose Selection (MTD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LongTermStudy [label="Long-Term Bioassay (2 years)\n- Animal Dosing\n- Clinical Observations", fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="Interim and Terminal Sacrifices", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necropsy [label="Necropsy and Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histopathology [label="Histopathological Examination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Statistical Analysis of Tumor Incidence", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Carcinogenicity Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> DoseSelection [color="#5F6368"]; DoseSelection -> LongTermStudy [color="#5F6368"]; LongTermStudy -> Sacrifice [color="#5F6368"]; Sacrifice -> Necropsy [color="#5F6368"]; Necropsy -> Histopathology [color="#5F6368"]; Histopathology -> DataAnalysis [color="#5F6368"]; DataAnalysis -> End [color="#5F6368"]; } Workflow for In Vivo Rodent Carcinogenicity Bioassay.

Conclusion

This compound (CAS 7784-41-0) is a potent toxicant and a confirmed human carcinogen that exerts its effects through multiple mechanisms, including the disruption of cellular metabolism and the induction of oxidative stress-mediated apoptosis. A thorough understanding of its chemical properties, toxicological profile, and the experimental methods used for its study is essential for researchers in toxicology, pharmacology, and drug development. The information and protocols provided in this guide are intended to support further investigation into the complex biological activities of this compound.

References

- 1. CAS 7784-41-0: Potassium dihydrogen arsenate | CymitQuimica [cymitquimica.com]

- 2. This compound | 7784-41-0 [chemicalbook.com]

- 3. This compound | KH2AsO4 | CID 516881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. ICSC 1210 - this compound [inchem.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arsenite-induced liver apoptosis via oxidative stress and the MAPK signaling pathway in marine medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. Arsenic trioxide mediates intrinsic and extrinsic pathways of apoptosis and cell cycle arrest in acute megakaryocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Arsenic compounds activate the MAPK and caspase pathways to induce apoptosis in OEC‑M1 gingival epidermal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. h-h-c.com [h-h-c.com]

- 21. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. oxfordbiomed.com [oxfordbiomed.com]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The in vivo rodent test systems for assessment of carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Potassium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of potassium arsenate (KH₂AsO₄), a compound of significant interest in various industrial and research applications. Understanding its solubility in different solvent systems is crucial for its handling, application, and the development of new formulations. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100g of solution) | Molar Solubility (mol/L) | Reference |

| Water | 0 | - | 15.7 | 0.968 | [1][2] |

| Water | 6 | 19 | - | 1.055 | [3][4] |

| Water | 25 | - | 23.6 | 1.720 | [1][2] |

| Water | 100 | - | 48.0 | 4.443 | [1][2] |

Note on "parts" terminology: Some sources describe solubility in terms of "parts" of solvent required to dissolve one part of the solute. For instance, "soluble in 5.5 parts cold water" indicates that 1 gram of this compound will dissolve in 5.5 mL of cold water.[3][4][5][6] It is also described as being "very soluble" in hot water.[3][4][5][6]

Qualitative Solubility in Other Solvents

Beyond water, the solubility of this compound in other common solvents has been qualitatively described:

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of an inorganic salt like this compound in a given solvent as a function of temperature. This protocol is based on the principle of creating a saturated solution at an elevated temperature and then observing the temperature at which crystallization begins upon cooling.[10]

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water)

-

25 x 250-mm test tube with a 2-hole rubber stopper

-

Calibrated thermometer

-

Glass or wire stirring rod

-

Water bath (beaker with water on a hot plate)

-

Burette for accurate solvent addition

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 g) and transfer it to the large test tube.

-

Initial Solvent Addition: Add a precise volume of the solvent (e.g., 20 mL) to the test tube.

-

Dissolution: Place the test tube in a water bath and heat gently while continuously stirring the solution with the stirring rod until all the salt has dissolved.

-

Crystallization Point Determination: Remove the test tube from the water bath and allow it to cool slowly while continuing to stir. Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

Dilution and Iteration: Add a known, precise volume of the solvent (e.g., 2 mL) to the test tube using a burette.

-

Re-dissolution and Crystallization: Reheat the solution in the water bath until all the salt is once again dissolved. Then, remove it from the heat and determine the new saturation temperature at which crystals reappear.

-

Repeat: Continue the process of adding a known volume of solvent and determining the new saturation temperature for several iterations to obtain a range of data points.

-

Data Analysis: For each data point, calculate the solubility in grams of solute per 100 mL of solvent. Plot the solubility (y-axis) against the saturation temperature (x-axis) to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound, offering valuable data and methodologies for professionals in research and development. Further studies could expand upon this by investigating a broader range of organic solvents and the effects of pH and pressure on solubility.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 7784-41-0 [m.chemicalbook.com]

- 3. This compound | KH2AsO4 | CID 516881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [drugfuture.com]

- 7. This compound | 7784-41-0 [chemicalbook.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. Cas 7784-41-0,this compound | lookchem [lookchem.com]

- 10. fountainheadpress.com [fountainheadpress.com]

The Chemistry of Potassium Arsenate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions of potassium arsenate in aqueous solutions. It covers the fundamental principles of its dissociation, hydrolysis, precipitation, and redox chemistry. Detailed experimental protocols for the characterization of these reactions are also provided, along with quantitative data presented in clear, tabular formats for ease of comparison.

Dissociation and Hydrolysis of Arsenate in Aqueous Solution

This compound is the potassium salt of arsenic acid (H₃AsO₄). In aqueous solution, this compound salts (KH₂AsO₄, K₂HAsO₄, or K₃AsO₄) are soluble and dissociate to yield potassium ions (K⁺) and various arsenate species.[1][2] The arsenate ion undergoes hydrolysis, which is a reaction with water, establishing a series of pH-dependent equilibria. These equilibria are best understood by considering the stepwise dissociation of arsenic acid, a triprotic acid.

The speciation of arsenate in an aqueous solution is dictated by the pH. The following equilibria describe the dissociation of arsenic acid:

-

H₃AsO₄(aq) + H₂O(l) ⇌ H₃O⁺(aq) + H₂AsO₄⁻(aq)

-

H₂AsO₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HAsO₄²⁻(aq)

-

HAsO₄²⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + AsO₄³⁻(aq)

The predominance of each arsenate species at a given pH is determined by the acid dissociation constants (pKa values).

Table 1: Acid Dissociation Constants for Arsenic Acid at 25°C

| Equilibrium | pKa Value | Reference |

| H₃AsO₄ / H₂AsO₄⁻ | 2.22 | [3] |

| H₂AsO₄⁻ / HAsO₄²⁻ | 6.98 | [3] |

| HAsO₄²⁻ / AsO₄³⁻ | 11.53 | [3] |

Caption: Dissociation pathway of arsenic acid in water.

Experimental Protocol: Potentiometric Titration for the Determination of pKa Values of Arsenic Acid

This protocol outlines the determination of the acid dissociation constants of arsenic acid by titrating a solution of a this compound salt (e.g., KH₂AsO₄) with a strong base (e.g., NaOH).

Materials:

-

Potassium dihydrogen arsenate (KH₂AsO₄)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Arsenate Solution: Accurately weigh a known mass of KH₂AsO₄ and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Titration Setup: Place the beaker containing the arsenate solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.

-

Titration:

-

Record the initial pH of the arsenate solution.

-

Add the NaOH solution in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to obtain more data points around the equivalence points.

-

Continue the titration until the pH has risen significantly, passing through all equivalence points.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a titration curve with multiple inflection points, corresponding to the equivalence points.

-

The pKa values can be determined from the half-equivalence points. The pH at the halfway point to the first equivalence point is approximately equal to pKa₁. The pH at the halfway point between the first and second equivalence points is approximately equal to pKa₂.

-

For more accurate results, a first or second derivative plot of the titration data can be used to precisely locate the equivalence points.

-

Caption: Workflow for potentiometric titration of this compound.

Precipitation Reactions

In aqueous solutions, the arsenate ion (AsO₄³⁻) can react with various metal cations to form sparingly soluble or insoluble precipitates. The solubility of these metal arsenates is quantified by the solubility product constant (Ksp). A lower Ksp value indicates a less soluble compound.

A notable example is the reaction of this compound with silver nitrate, which forms a characteristic chocolate-brown precipitate of silver arsenate (Ag₃AsO₄).[4]

3Ag⁺(aq) + AsO₄³⁻(aq) ⇌ Ag₃AsO₄(s)

Table 2: Solubility Product Constants (Ksp) of Various Metal Arsenates at 25°C

| Compound | Formula | Ksp | Reference |

| Silver Arsenate | Ag₃AsO₄ | 1.0 x 10⁻²² | |

| Barium Arsenate | Ba₃(AsO₄)₂ | 7.7 x 10⁻⁵¹ | [5] |

| Cadmium Arsenate | Cd₃(AsO₄)₂ | 2.2 x 10⁻³³ | [6] |

| Calcium Arsenate | Ca₃(AsO₄)₂ | 6.8 x 10⁻¹⁹ | |

| Cobalt(II) Arsenate | Co₃(AsO₄)₂ | 7.6 x 10⁻²⁹ | |

| Copper(II) Arsenate | Cu₃(AsO₄)₂ | 7.6 x 10⁻³⁶ | |

| Iron(III) Arsenate | FeAsO₄ | 5.7 x 10⁻²¹ | |

| Lead(II) Arsenate | Pb₃(AsO₄)₂ | 4.0 x 10⁻³⁶ | [7] |

| Magnesium Arsenate | Mg₃(AsO₄)₂ | 2.1 x 10⁻²⁰ | |

| Nickel(II) Arsenate | Ni₃(AsO₄)₂ | 3.1 x 10⁻²⁶ | |

| Strontium Arsenate | Sr₃(AsO₄)₂ | 4.3 x 10⁻¹⁹ | |

| Zinc Arsenate | Zn₃(AsO₄)₂ | 1.3 x 10⁻²⁸ |

Caption: Precipitation of silver arsenate.

Experimental Protocol: Determination of the Ksp of Silver Arsenate

This protocol describes the synthesis of silver arsenate and the subsequent determination of its Ksp value.

Materials:

-

This compound (K₃AsO₄) or sodium arsenate (Na₃AsO₄)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Standardized potassium thiocyanate (KSCN) solution (e.g., 0.01 M)

-

Iron(III) nitrate (Fe(NO₃)₃) solution (as indicator)

-

Nitric acid (HNO₃), dilute

-

Filtration apparatus (funnel, filter paper)

-

Burette

-

Erlenmeyer flasks

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Silver Arsenate Solution:

-

Prepare solutions of silver nitrate and this compound of known concentrations.

-

Mix the solutions in stoichiometric amounts to precipitate silver arsenate. Ensure a slight excess of one of the reactants to promote complete precipitation.

-

Stir the mixture for an extended period (e.g., overnight) to allow the solution to reach equilibrium with the solid precipitate.

-

Filter the solution to separate the solid silver arsenate from the saturated supernatant.

-

-

Determination of the Silver Ion Concentration in the Saturated Solution (Volhard Titration):

-

Pipette a known volume of the saturated silver arsenate filtrate into an Erlenmeyer flask.

-

Acidify the solution with a few drops of dilute nitric acid.

-

Add a small amount of iron(III) nitrate indicator.

-

Titrate the solution with a standardized potassium thiocyanate solution. The thiocyanate ions will precipitate the silver ions as silver thiocyanate (AgSCN).

-

The endpoint is reached when a permanent reddish-brown color appears due to the formation of the iron(III) thiocyanate complex ([Fe(SCN)]²⁺), which occurs after all the silver ions have been precipitated.

-

Record the volume of KSCN solution used.

-

-

Calculation of Ksp:

-

From the titration results, calculate the molar concentration of silver ions ([Ag⁺]) in the saturated solution.

-

Based on the stoichiometry of the dissolution of Ag₃AsO₄ (Ag₃AsO₄(s) ⇌ 3Ag⁺(aq) + AsO₄³⁻(aq)), the concentration of arsenate ions ([AsO₄³⁻]) will be one-third of the silver ion concentration.

-

Calculate the Ksp using the expression: Ksp = [Ag⁺]³[AsO₄³⁻].

-

Redox Reactions

The arsenate ion (As(V)) can be reduced to the arsenite ion (As(III)) in aqueous solution. The standard reduction potential for this half-reaction is:

H₃AsO₄(aq) + 2H⁺(aq) + 2e⁻ ⇌ H₃AsO₃(aq) + H₂O(l) E° = +0.56 V[8]

The redox potential of the As(V)/As(III) couple is highly dependent on the pH of the solution. This relationship is visually represented by a Pourbaix (E-pH) diagram, which shows the predominant arsenic species under different conditions of potential and pH.[5][7][9] In general, arsenate (As(V)) species are more stable in oxidizing environments, while arsenite (As(III)) species predominate under reducing conditions.

Caption: Redox equilibrium between arsenate and arsenite.

Experimental Protocol: Redox Titration of Arsenate

This protocol involves the reduction of arsenate (As(V)) to arsenite (As(III)) followed by the titration of the resulting arsenite with a standard iodine solution.

Materials:

-

This compound solution of unknown concentration

-

Potassium iodide (KI)

-

Concentrated hydrochloric acid (HCl)

-

Standardized iodine (I₂) solution (e.g., 0.05 M)

-

Starch indicator solution

-

Sodium bicarbonate (NaHCO₃)

-

Erlenmeyer flasks

-

Burette

Procedure:

-

Reduction of Arsenate to Arsenite:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide and concentrated hydrochloric acid.

-

The arsenate will oxidize the iodide to iodine, and in the process, be reduced to arsenite: H₃AsO₄ + 2H⁺ + 2I⁻ → H₃AsO₃ + I₂ + H₂O

-

The liberated iodine can be removed by boiling the solution gently or by adding a reducing agent like sodium thiosulfate until the yellow color disappears.

-

-

Titration of Arsenite with Iodine:

-

After cooling the solution, carefully neutralize the excess acid with sodium bicarbonate until the effervescence ceases. This is crucial as the titration of arsenite with iodine is performed in a neutral or slightly alkaline medium.

-

Add a few milliliters of starch indicator solution.

-

Titrate the arsenite solution with a standardized iodine solution. The arsenite will be oxidized back to arsenate: H₃AsO₃ + I₂ + H₂O ⇌ H₃AsO₄ + 2H⁺ + 2I⁻

-

The endpoint is reached when a permanent blue-black color appears due to the formation of the starch-iodine complex.

-

Record the volume of iodine solution used.

-

-

Calculation:

-

From the volume and concentration of the iodine solution used, calculate the moles of arsenite that reacted.

-

Since the arsenite was formed from the reduction of arsenate in a 1:1 molar ratio, the moles of arsenite are equal to the initial moles of arsenate.

-

Calculate the concentration of the original this compound solution.

-

Conclusion

The aqueous chemistry of this compound is multifaceted, involving a series of pH-dependent dissociation and hydrolysis equilibria, precipitation reactions with various metal cations, and redox transformations between the +5 and +3 oxidation states of arsenic. A thorough understanding of these reactions, supported by quantitative data and robust experimental methodologies, is essential for researchers and professionals working with arsenic-containing compounds in various scientific and industrial applications. This guide provides a foundational framework for such understanding and practical implementation.

References

- 1. services.jacobi.net [services.jacobi.net]

- 2. Solved Attached is the Pourbaix Diagram (Eh-pH diagram) for | Chegg.com [chegg.com]

- 3. Promoting effect of iodide on the hexacyanomanganate(IV)-arsenic(III) redox reaction, for kinetic determination of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Toxicology of Potassium Arsenate Species: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of different potassium arsenate species. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who require detailed information on the adverse effects, mechanisms of action, and experimental assessment of these compounds. This document summarizes key quantitative toxicological data, outlines detailed experimental protocols for in vitro and in vivo studies, and visualizes the critical signaling pathways and experimental workflows involved in this compound toxicity.